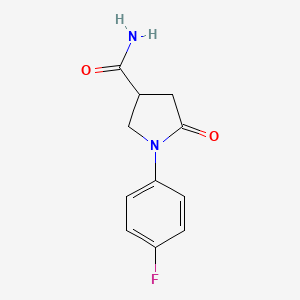

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMJCKIPGGIJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Amidation-Cyclization

A representative protocol involves:

- Condensation : Reacting 4-fluoroaniline with itaconic acid in ethanol-water (3:1) at reflux to form an intermediate amide.

- Cyclization : Treating the amide with a base (e.g., K₂CO₃) to induce ring closure via intramolecular nucleophilic attack.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 100–120°C (reflux) |

| Solvent | Ethanol-water (3:1) |

| Catalyst | None |

| Yield | 50–70% |

This method prioritizes simplicity but requires meticulous pH control to avoid side reactions.

Acid-Catalyzed Cyclization

Alternative routes employ sulfuric acid as a catalyst for esterification followed by cyclization:

- Ester Formation : Reacting 4-fluoroaniline with itaconic acid in toluene under H₂SO₄ catalysis.

- Ring Closure : Heating the ester intermediate at 120°C to form the pyrrolidinone core.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Esterification | 60–75% | >90% |

| Cyclization | 50–70% | >95% |

This approach enhances reaction rates but introduces challenges in handling corrosive acids at scale.

Multi-Component Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds in a single pot, reducing purification steps.

Baylis-Hillman-Based Synthesis

A one-pot method reported by Zhu et al. (2022) involves:

- Imine Formation : Mixing 4-fluoroaniline with (E)-3-(4-chlorophenyl)acrylaldehyde in ethanol-water.

- Nucleophilic Addition : Introducing Baylis-Hillman acid and cyclohexyl isocyanide to assemble the pyrrolidine skeleton.

Optimized Conditions :

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Fluoroaniline | 1.0 | Amine substrate |

| Baylis-Hillman acid | 1.0 | Electrophilic partner |

| Cyclohexyl isocyanide | 1.0 | Cyclizing agent |

Outcomes :

- Yield : 93%

- Purity : >98% (HPLC)

- Reaction Time : 4–6 hours

This method excels in atom economy but demands precise stoichiometric control.

Post-Functionalization of Pyrrolidine Derivatives

Functionalizing preformed pyrrolidine cores offers modularity for structural diversification.

Industrial-Scale Considerations

Scaling laboratory protocols requires addressing:

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) enable reuse but may require higher pressures.

- Solvent Selection : Switching from DMF to toluene reduces toxicity but lowers reaction rates.

- Continuous Flow Systems : Enhance yields by 10–15% compared to batch processes.

Comparative Analysis :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 70% | 85% |

| Reaction Time | 8 hours | 2 hours |

| Solvent Consumption | 500 L/kg | 300 L/kg |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxamide and ketone groups play a crucial role in the compound’s ability to form hydrogen bonds and other interactions with the target molecules, thereby influencing their function.

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) :

- Solubility : Pyridine-substituted analogs (e.g., ) show improved aqueous solubility (>50 µM) compared to the parent compound (~20 µM) due to the basic nitrogen in the pyridine ring.

- Metabolic Stability : Fluorine in the parent compound reduces oxidative metabolism, whereas chlorinated analogs may undergo slower hepatic clearance .

Actividad Biológica

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by a pyrrolidine ring and various substituents, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide includes fluorine, nitrogen, oxygen, carbon, and hydrogen atoms. Its unique structural features include:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.

- Fluorophenyl Group : Enhances lipophilicity and may affect binding interactions with biological targets.

- Carboxamide Functional Group : Potentially involved in hydrogen bonding interactions with proteins.

The biological activity of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory responses.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological processes such as pain perception or appetite regulation.

- Cellular Signaling : It may interfere with intracellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties against various pathogens. For instance:

- In vitro Studies : Compounds similar to 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | S. aureus | 16 µg/mL |

| 2b | K. pneumoniae | 32 µg/mL |

Anticancer Activity

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been evaluated for its anticancer properties:

- Cervical Cancer Studies : In vitro studies on CaSki cells indicated that the compound can inhibit cell proliferation and induce apoptosis by downregulating the expression of oncogenes such as E6/E7 .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| A | CaSki | Inhibition of proliferation | Apoptosis induction |

| B | A549 | Cytotoxicity | Bcl-2/Bax modulation |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, researchers synthesized several compounds based on the structure of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide. The results indicated that these derivatives displayed potent activity against multidrug-resistant strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Therapeutics

A separate investigation focused on the anticancer effects of this compound on cervical cancer cells revealed that treatment with 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide resulted in significant apoptosis through intrinsic pathways involving caspase activation . The study highlighted its selectivity towards cancerous cells over normal cells, indicating a promising therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide in laboratory settings?

The synthesis typically involves cyclization of fluorophenyl-containing precursors with pyrrolidine-2,5-dione derivatives under acidic conditions. For example, a method analogous to the synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-87-3) involves reacting 4-fluorobenzaldehyde with pyrrolidine-2,5-dione using hydrochloric acid as a catalyst at elevated temperatures (~80–100°C) . Key steps include nucleophilic substitution for fluorophenyl group integration and cyclization to form the pyrrolidine ring. Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) significantly impact yield and purity.

Q. How is the structural integrity of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and ring conformation .

- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., calculated for : 222.08 g/mol) and detect impurities .

- Infrared Spectroscopy (IR) : Identification of characteristic carbonyl (1670–1700 cm) and amide (1550–1650 cm) peaks .

Q. What preliminary biological screening assays are applicable for this compound?

Initial screening includes:

- Enzyme Inhibition Assays : Targeting kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing properties for active site interaction .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Microbiological Studies : Agar diffusion assays against Gram-positive/negative bacteria to evaluate antimicrobial potential .

Advanced Research Questions

Q. What strategies resolve conflicting bioactivity data between 1-(4-Fluorophenyl) derivatives and other halogenated analogs?

Discrepancies in activity (e.g., Cl vs. F substituents) require:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of halogens to assess electronic effects on target binding. For example, fluorophenyl groups enhance metabolic stability but may reduce hydrophobic interactions compared to chlorophenyl analogs .

- Molecular Dynamics Simulations : To model ligand-receptor interactions and identify steric/electronic clashes .

- Dose-Response Curves : Quantify potency differences (e.g., IC) under standardized conditions to rule out assay variability .

Q. How are enantiomer-specific syntheses achieved for this compound?

Chiral resolution methods include:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., L-proline derivatives) during cyclization to induce stereoselectivity .

- Chromatographic Separation : Chiral HPLC with amylose/cyclodextrin columns to isolate (R)- and (S)-enantiomers .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?

- Rodent Models : Assess oral bioavailability and plasma half-life in Sprague-Dawley rats, with LC-MS quantification of serum concentrations .

- Xenograft Studies : Efficacy testing in nude mice implanted with human cancer cells (e.g., HCT-116 colorectal carcinoma) .

- Toxicokinetics : Monitor metabolite formation (e.g., fluorophenyl hydroxylation) via mass spectrometry .

Q. How can contradictory solubility data across studies be reconciled?

Discrepancies arise from solvent polarity and pH variations. Mitigation strategies:

- Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and DMSO/PBS mixtures for consistent measurements .

- Thermodynamic Solubility Assessment : Shake-flask method with HPLC-UV quantification after 24-hour equilibration .

- Computational Prediction : COSMO-RS or Hansen solubility parameters to model solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.